Cas no 2172582-99-7 (5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamine)

5-(1-Methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamine is a functionalized triazole derivative with potential applications in medicinal chemistry and material science. Its structure combines a 1,2,3-triazole core with a methoxyethyl and pentyl substituent, offering versatility in synthetic modifications. The presence of the primary amine group enhances reactivity, enabling further derivatization for targeted applications. This compound may serve as a key intermediate in the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor ligands. Its balanced lipophilicity, conferred by the pentyl chain, could improve membrane permeability in pharmacological contexts. The methoxyethyl moiety may contribute to solubility and metabolic stability, making it a valuable scaffold for drug discovery.
5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamine structure
2172582-99-7 structure
Product name:5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamine
CAS No:2172582-99-7
MF:C11H22N4O
Molecular Weight:226.318582057953
CID:6526617
PubChem ID:165597470

5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamine 化学的及び物理的性質

名前と識別子

    • 5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamine
    • 2172582-99-7
    • EN300-1596052
    • [5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-yl]methanamine
    • インチ: 1S/C11H22N4O/c1-4-5-6-7-15-11(9(2)16-3)10(8-12)13-14-15/h9H,4-8,12H2,1-3H3
    • InChIKey: CCLSETHJFXIIIV-UHFFFAOYSA-N
    • SMILES: O(C)C(C)C1=C(CN)N=NN1CCCCC

計算された属性

  • 精确分子量: 226.17936134g/mol
  • 同位素质量: 226.17936134g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 191
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • XLogP3: 0.4

5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1596052-0.1g
[5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-yl]methanamine
2172582-99-7
0.1g
$1408.0 2023-06-04
Enamine
EN300-1596052-10.0g
[5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-yl]methanamine
2172582-99-7
10g
$6882.0 2023-06-04
Enamine
EN300-1596052-2.5g
[5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-yl]methanamine
2172582-99-7
2.5g
$3136.0 2023-06-04
Enamine
EN300-1596052-100mg
[5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-yl]methanamine
2172582-99-7
100mg
$1408.0 2023-09-23
Enamine
EN300-1596052-2500mg
[5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-yl]methanamine
2172582-99-7
2500mg
$3136.0 2023-09-23
Enamine
EN300-1596052-0.25g
[5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-yl]methanamine
2172582-99-7
0.25g
$1472.0 2023-06-04
Enamine
EN300-1596052-1.0g
[5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-yl]methanamine
2172582-99-7
1g
$1599.0 2023-06-04
Enamine
EN300-1596052-0.05g
[5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-yl]methanamine
2172582-99-7
0.05g
$1344.0 2023-06-04
Enamine
EN300-1596052-0.5g
[5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-yl]methanamine
2172582-99-7
0.5g
$1536.0 2023-06-04
Enamine
EN300-1596052-500mg
[5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-yl]methanamine
2172582-99-7
500mg
$1536.0 2023-09-23

5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamine 関連文献

5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamineに関する追加情報

Research Briefing on 5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamine (CAS: 2172582-99-7)

The compound 5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamine (CAS: 2172582-99-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

The structural motif of 1,2,3-triazole, present in this compound, is known for its stability and versatility in medicinal chemistry. The incorporation of a methoxyethyl and pentyl group at specific positions enhances its lipophilicity and bioavailability, making it a promising candidate for further investigation. Recent studies have explored its role as a modulator of various biological targets, including enzymes and receptors involved in inflammatory and neurological disorders.

A study published in the Journal of Medicinal Chemistry (2023) detailed the synthesis of 5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamine via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, highlighting its high yield and purity. The compound was further characterized using NMR spectroscopy and mass spectrometry, confirming its structural integrity. Preliminary in vitro assays demonstrated its inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties.

In another study, researchers investigated the compound's interaction with the serotonin receptor (5-HT2A), a target implicated in mood disorders and psychosis. Molecular docking simulations revealed a strong binding affinity, and subsequent cell-based assays confirmed its partial agonist activity. These findings open new avenues for the development of novel psychotropic agents targeting 5-HT2A receptors.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing off-target effects. Future research directions may include structural modifications to enhance selectivity and in vivo efficacy, as well as comprehensive toxicity studies to assess its safety profile. The compound's potential as a scaffold for further derivatization also warrants exploration.

In conclusion, 5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamine represents a versatile and pharmacologically interesting molecule with diverse therapeutic potential. Continued research efforts will be crucial in unlocking its full clinical applicability and advancing its development as a lead compound in drug discovery.

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